molecular formula C16H11ClN2 B287899 N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine

Cat. No. B287899
M. Wt: 266.72 g/mol
InChI Key: SIOGTOIRYFHUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine, also known as CQ, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and is synthesized by the reaction of 2-chloroaniline with 2-quinolinecarboxaldehyde. CQ has been known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine exerts its biochemical and physiological effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to bind to the DNA binding site of topoisomerase II, preventing the enzyme from cleaving and re-ligating DNA strands. N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine also binds to the ATP binding site of protein kinases, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine is also highly selective in its inhibition of enzymes and proteins, making it a valuable tool for studying specific biochemical pathways. However, N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine also has some limitations. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for research involving N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine. One area of interest is the development of new antibiotics and antiviral drugs based on the structure of N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine. Another potential direction is the study of N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine's effects on other enzymes and proteins, which could lead to the discovery of new biochemical pathways. Finally, the use of N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine in combination with other drugs or therapies could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine involves the reaction of 2-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine, which can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase II, which are essential for DNA replication and transcription. N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.

properties

Product Name

N-(2-chlorophenyl)-N-(2-quinolinylmethylene)amine

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C16H11ClN2/c17-14-6-2-4-8-16(14)18-11-13-10-9-12-5-1-3-7-15(12)19-13/h1-11H

InChI Key

SIOGTOIRYFHUDC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3Cl

Origin of Product

United States

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